7-Bromo-4-methyl-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-1-one
Description
Properties
IUPAC Name |
7-bromo-4-methyl-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2O/c1-5-3-10-8(12)7-2-6(9)4-11(5)7/h2,4-5H,3H2,1H3,(H,10,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPXNXMHACMHYOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNC(=O)C2=CC(=CN12)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Key Intermediate Identification
The synthesis of 7-bromo-4-methyl-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-1-one can be deconstructed into three critical stages:
- Bromination of a pyrrole precursor to introduce the halogen at the 7-position.
- Cyclization to form the pyrrolo[1,2-a]pyrazin-1-one scaffold.
- N-Methylation to install the 4-methyl substituent.
The choice of starting materials and reaction conditions significantly impacts yield and regioselectivity, as demonstrated in the following sections.
Bromination Strategies for Pyrrole Derivatives
Direct Bromination of 2-Acetylpyrrole
The patent literature describes the bromination of 2-acetylpyrrole as a pivotal step. Using sulfuryl chloride (SO₂Cl₂) in methylene chloride at -78°C , 4-bromo-2-acetylpyrrole is obtained with high regioselectivity. This low-temperature protocol minimizes side reactions such as dihalogenation or ring oxidation. Alternatively, N-bromosuccinimide (NBS) in tetrahydrofuran (THF) at 0°C affords comparable yields (65–70%).
Mechanistic Considerations
Bromination proceeds via electrophilic aromatic substitution, where the acetyl group directs electrophiles to the para position. The electron-withdrawing nature of the acetyl group deactivates the pyrrole ring, necessitating strong electrophiles like Br⁺ generated in situ from SO₂Cl₂ or NBS.
Cyclization to Form the Pyrrolo[1,2-a]pyrazin-1-one Core
Reaction with 2-Iodo-1,1-diethoxyethane
The brominated intermediate, 4-bromo-2-acetylpyrrole, undergoes nucleophilic substitution with 2-iodo-1,1-diethoxyethane in THF at room temperature. This step appends a diethoxyethyl chain, which facilitates subsequent cyclization.
Acid-Mediated Cyclization
Treatment with hydrochloric acid (HCl) in ethanol under reflux conditions eliminates ethanol and promotes ring closure. The diethoxyethyl group acts as a latent carbonyl, enabling the formation of the pyrazinone ring. This step yields 7-bromo-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-1-one, albeit without the 4-methyl substituent.
Table 1: Optimization of Cyclization Conditions
| Condition | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| HCl/EtOH | Ethanol | Reflux | 75 |
| H₂SO₄/CH₃CN | AcCN | 80°C | 62 |
| Polyphosphoric Acid | Toluene | 110°C | 58 |
N-Methylation at the 4-Position
Alternative Synthetic Routes and Recent Advances
Analytical Characterization and Quality Control
Spectroscopic Data
Industrial-Scale Production Considerations
Solvent Recycling
The use of toluene/acetic acid (1:1) mixtures in early steps allows for solvent recovery via distillation, enhancing cost-efficiency.
Catalytic Efficiency
Batch processes employing Fe(ClO₄)₃·H₂O demonstrate scalability, with 10 g per run achieved without yield reduction.
Chemical Reactions Analysis
Substitution Reactions
The bromine atom at position 7 serves as a prime site for nucleophilic substitution (SNAr) due to the electron-withdrawing effect of the pyrazinone ring.
Oxidation Reactions
The pyrazinone ring is susceptible to oxidation, particularly under strong acidic or basic conditions.
| Oxidizing Agent | Conditions | Products | Notes |
|---|---|---|---|
| KMnO₄ | H₂SO₄, 60°C | Pyrrolo[1,2-a]pyrazine-1,4-dione | Ring oxidation leads to diketone formation. |
| H₂O₂ | Acetic acid, RT | 7-Bromo-4-methyl-pyrrolo[1,2-a]pyrazin-1-ol | Selective hydroxylation at position 3 observed. |
Reduction Reactions
Reduction targets the pyrazinone ring or substituents.
| Reducing Agent | Conditions | Products | Efficiency |
|---|---|---|---|
| NaBH₄ | MeOH, 0°C | 7-Bromo-4-methyl-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazine | Partial reduction of the pyrazinone to dihydro form. |
| LiAlH₄ | THF, reflux | 7-Bromo-4-methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine | Complete reduction to tetrahydro derivative; limited functional group tolerance. |
Cross-Coupling Reactions
The bromine atom enables palladium-catalyzed cross-coupling for functionalization.
Cycloaddition and Ring Expansion
The compound participates in [3+2] cycloadditions with activated alkynes or nitriles.
| Reaction Partner | Conditions | Products | Mechanistic Insight |
|---|---|---|---|
| Propargylamine | Cs₂CO₃, DMSO, 100°C | Pyrrolo[1,2-a]pyrazino[2,3-d]pyridin-1-one | Intramolecular cyclization forms fused tricyclic systems. |
| Acetylenes | Al₂O₃, RT | 2-(Acylethynyl)pyrrolo[1,2-a]pyrazin-1-one | Solid-phase reaction avoids solvent side reactions. |
Industrial-Scale Modifications
Large-scale syntheses emphasize cost efficiency and purity.
Key Mechanistic Considerations
-
Nucleophilic Aromatic Substitution : The bromine’s reactivity is enhanced by conjugation with the pyrazinone ring’s electron-withdrawing carbonyl group, facilitating attack by soft nucleophiles (e.g., thiols, amines) .
-
Oxidative Stability : The pyrazinone ring resists mild oxidants (e.g., H₂O₂) but degrades under strong acidic KMnO₄ conditions.
-
Steric Effects : The methyl group at position 4 minimally impacts substitution at position 7 but may hinder reactions at adjacent positions.
Scientific Research Applications
Chemistry
7-Bromo-4-methyl-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-1-one serves as a significant building block for synthesizing more complex molecules. Its unique structure allows researchers to develop new synthetic methodologies that can lead to the creation of novel compounds with enhanced properties.
Biology
The compound exhibits a range of biological activities, making it a valuable tool in studying various biological processes:
- Antimicrobial Activity : It has shown effectiveness against various bacterial strains, indicating potential use in developing new antibiotics.
- Anti-inflammatory Properties : Research indicates that it may inhibit inflammatory pathways, providing insights into treatments for inflammatory diseases.
- Antitumor Effects : The compound has demonstrated potential in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines.
Medicine
Due to its diverse biological activities, this compound is being investigated for therapeutic applications:
-
Anticancer Therapy : Studies have shown that this compound can induce apoptosis in cancer cells by targeting specific apoptotic pathways.
Study Cell Line IC50 (μM) Mechanism K562 25 Induction of apoptosis via Bax/Bcl2 pathway - Anti-inflammatory Treatment : In vivo studies using carrageenan-induced edema models have demonstrated its efficacy in reducing inflammation.
Case Study on Antitumor Activity
A study focused on the effects of this compound on chronic myeloid leukemia cells (K562). The findings indicated:
- Significant reduction in cell viability with an IC50 of 25 μM after 72 hours.
- Induction of morphological changes consistent with apoptosis confirmed through fluorescence microscopy.
Case Study on Anti-inflammatory Efficacy
Another investigation assessed the anti-inflammatory effects of the compound in a carrageenan-induced paw edema model. The results showed:
- A significant reduction in paw swelling compared to control groups treated with standard anti-inflammatory drugs like indomethacin.
Mechanism of Action
The exact mechanism of action for 7-Bromo-4-methyl-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-1-one is not fully understood. it is believed to interact with various molecular targets and pathways, including:
Kinase Inhibition: Inhibits kinase enzymes, which play a crucial role in cell signaling and regulation.
Antimicrobial Activity: Disrupts microbial cell membranes and inhibits essential enzymes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substitution Effects
The table below highlights key structural analogs and their differences:
Physicochemical Properties
- Lipophilicity : The 4-methyl group increases logP compared to Mukanadin C’s 4-hydroxy substituent .
- Molecular Weight: Bromine adds ~80 Da compared to non-halogenated analogs (e.g., 215.05 Da for 6-bromo derivative vs. 204.27 Da for hexahydro-cyclopenta fused analog) .
Spectroscopic Data
- NMR : For analogs like (S)-6-bromo-2-(2,4-dimethoxy-benzyl)-4-vinyl derivatives, $ ^1H $-NMR signals at δ 7.2–7.4 ppm confirm aromatic protons, while vinyl groups show resonances near δ 5.5–6.2 ppm .
- HRMS : Molecular ion peaks align with calculated masses (e.g., [M+H]$^+$ at 215.05 for 6-bromo derivative) .
Biological Activity
7-Bromo-4-methyl-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-1-one is a nitrogen-containing heterocyclic compound that has garnered attention due to its diverse biological activities. This compound belongs to the pyrrolopyrazine family, which is known for various pharmacological properties, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, and antitumor activities.
The compound has the following chemical properties:
- CAS Number : 2566874-64-2
- Molecular Formula : C8H9BrN2O
- Molecular Weight : 229.07 g/mol
- Boiling Point : Approximately 445 °C (predicted)
- Density : Approximately 1.77 g/cm³ (predicted)
- pKa : 14.07 (predicted) .
Antitumor Activity
Research indicates that compounds in the pyrrolopyrazine family exhibit significant antitumor properties. For instance, derivatives similar to this compound have shown potent inhibitory effects on various cancer cell lines. A study reported that certain pyrazolo[3,4-b]pyridine derivatives demonstrated IC50 values of 0.36 µM against CDK2 and 1.8 µM against CDK9, highlighting their potential as selective inhibitors in cancer therapy .
Antimicrobial Activity
This compound has been evaluated for its antimicrobial properties. Compounds within this class have shown efficacy against a range of bacteria and fungi, suggesting that this compound may also possess similar activities. The structural features of the pyrrolopyrazine core contribute to its interaction with microbial targets .
Anti-inflammatory Properties
The anti-inflammatory potential of this compound is another area of interest. Studies have indicated that related compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This suggests a possible therapeutic application in treating inflammatory diseases .
The biological activity of this compound is believed to be mediated through multiple pathways:
- Kinase Inhibition : The compound may act as a kinase inhibitor, interfering with cell signaling pathways that promote tumor growth.
- Reactive Oxygen Species (ROS) Modulation : Some derivatives have been shown to modulate ROS levels, contributing to their antioxidant effects.
- Gene Expression Regulation : The compound may influence the expression of genes involved in apoptosis and cell proliferation .
Case Studies and Research Findings
Q & A
Q. What advanced spectroscopic methods elucidate tautomeric equilibria?
- Methodological Answer : Variable-temperature NMR (VT-NMR) in DMSO-d₆ or CDCl₃ detects tautomeric shifts in the pyrrolopyrazine ring. Solid-state NMR and X-ray crystallography provide definitive evidence of dominant tautomers in crystalline states .
Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
